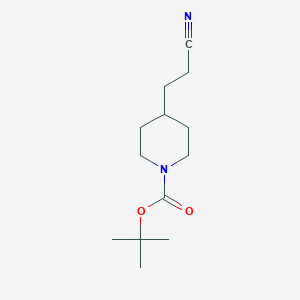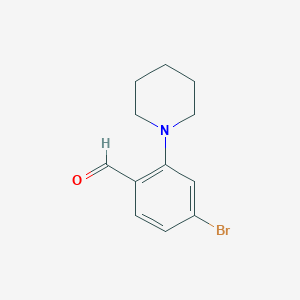
4-Bromo-2-(piperidin-1-yl)benzaldehyde
Descripción general
Descripción
4-Bromo-2-(piperidin-1-yl)benzaldehyde is a chemical compound that is part of a broader class of substances known for their potential applications in pharmaceuticals and organic synthesis. The compound features a bromine atom attached to the benzene ring, which is further substituted with a piperidin-1-yl group and an aldehyde functional group. This structure makes it a versatile intermediate for the synthesis of various organic molecules, including potential drug candidates.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed C-H activation for the bromination of benzaldehydes, as seen in the selective ortho-bromination of substituted benzaldoximes . Additionally, the synthesis of substituted benzylpiperidines can be achieved through arylation of azoles with bromopyridines and subsequent reduction, which could be adapted for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde . Moreover, the synthesis of benzylpiperidines has been reported to involve the addition of phenylmagnesium bromide to pyridinecarboxaldehyde, followed by deoxygenation and heteroaromatic ring saturation .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-(piperidin-1-yl)benzaldehyde has been characterized using techniques such as X-ray crystallography, which provides detailed information about the crystalline structure and molecular geometry . Vibrational spectroscopy and DFT calculations are also employed to understand the vibrational modes and electronic properties of such compounds .
Chemical Reactions Analysis
Compounds with a structure similar to 4-Bromo-2-(piperidin-1-yl)benzaldehyde can participate in various chemical reactions. For instance, the presence of the aldehyde group allows for condensation reactions to form Schiff bases, which are useful intermediates in organic synthesis . The bromine atom also provides a site for further substitution reactions, which can be leveraged to synthesize a wide range of derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(piperidin-1-yl)benzaldehyde would be influenced by its functional groups. The bromine atom contributes to the compound's reactivity, while the piperidin-1-yl group could affect its basicity and solubility. The aldehyde group is likely to make the compound reactive towards nucleophiles and enable it to form condensation products. The compound's melting point, boiling point, solubility, and stability can be inferred from similar compounds and are crucial for its handling and application in synthesis .
Aplicaciones Científicas De Investigación
1. Anti-tubercular Agents
- Application Summary : This compound is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Antimicrobial Activity
- Application Summary : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids were synthesized . These compounds were evaluated for their in vitro antibacterial and antifungal activity .
- Methods of Application : The compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
- Results : The compounds showed significant antibacterial activity and moderate antifungal activity .
3. Anti-depressant Molecules
- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Methods of Application : The targeted tertiary alcohol was effectively produced by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .
- Results : The synthesized molecules have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
4. Anti-inflammatory Agents
- Application Summary : This compound is used in the synthesis of anti-inflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results : The synthesized compounds have shown significant anti-inflammatory activity .
5. Antibacterial Agents
- Application Summary : This compound is used in the synthesis of piperidine incorporated α-aminophosphonates for antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results : The synthesized compounds have shown significant antibacterial activity .
6. Growth Inhibitors
- Application Summary : This compound is used in the synthesis of 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources .
- Results : The synthesized compounds have shown significant growth inhibitory activity against HUVEC and some cancer cell lines .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUZQWXJQVBTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623196 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
CAS RN |
643094-36-4 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

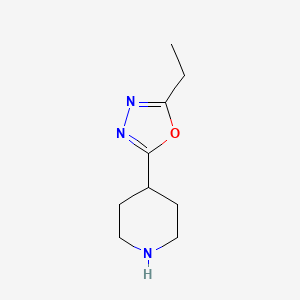
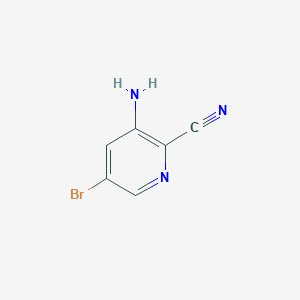
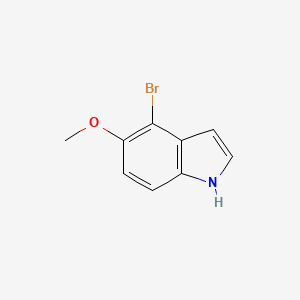
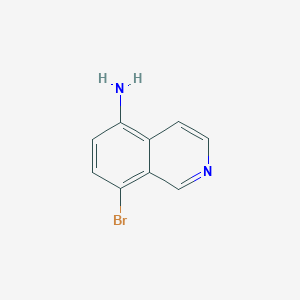
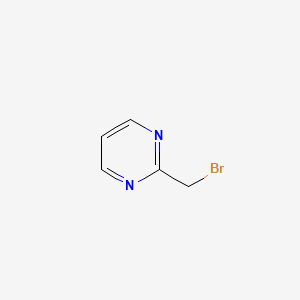
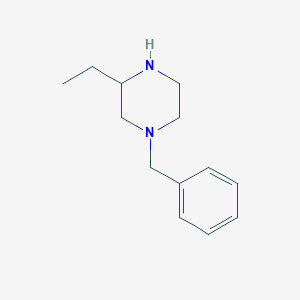
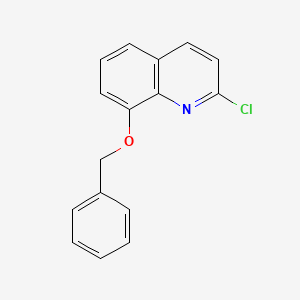


![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)
